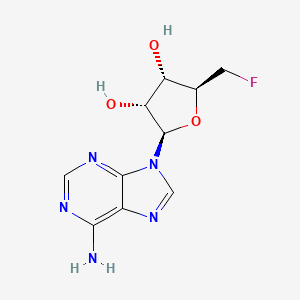

5'-Fluoro-5'-deoxyadenosine

描述

Historical Context of Natural Organofluorine Discovery

The journey into the world of organofluorine chemistry began not in nature, but in the laboratory. The first synthesis of an organofluorine compound, fluoromethane, was achieved by Dumas and Péligot in 1835. It wasn't until the late 19th and early 20th centuries that the field gained momentum, driven by the industrial demand for new materials with unique properties like the refrigerants known as Freons. wikipedia.org

For a long time, the carbon-fluorine bond was considered purely a product of human ingenuity, given its exceptional strength (around 480 kJ/mol), which is the strongest single bond in organic chemistry. This perception began to shift with the discovery of naturally occurring organofluorines. The first and most common of these is fluoroacetate (B1212596), a potent toxin identified in various plant species, such as the South African "Gifblaar" (Dichapetalum cymosum) in 1943. nih.govucd.ie This discovery was a landmark, proving that nature had also evolved mechanisms to forge this powerful chemical bond.

Another pivotal discovery came in 1956 with the isolation of nucleocidin (B1677034) from the bacterium Streptomyces calvus. numberanalytics.comf1000research.com This compound, an adenosine (B11128) analogue with a fluorine atom on the ribose sugar, was found to have significant anti-trypanosomal activity. f1000research.comnih.gov However, it took over a decade to confirm the presence of fluorine and even longer to determine its precise structure. f1000research.com The discovery of nucleocidin and other fluorinated natural products, though rare, sparked intense interest in the biosynthetic pathways responsible for their creation. f1000research.comresearchgate.net

| Year | Discovery/Event | Significance |

| 1835 | First synthesis of an organofluorine compound (fluoromethane). | Marked the beginning of organofluorine chemistry. |

| 1886 | Isolation of elemental fluorine by Henri Moissan. researchgate.netnih.gov | Paved the way for systematic research into fluorine chemistry. |

| 1920s | Introduction of Freons as refrigerants. wikipedia.org | First major industrial application of organofluorine compounds. |

| 1943 | Identification of fluoroacetate in plants. nih.gov | First discovery of a naturally occurring organofluorine. |

| 1956 | Isolation of nucleocidin from Streptomyces calvus. numberanalytics.comf1000research.com | Revealed a second, distinct class of fluorinated natural products. |

| 2002 | Identification of the fluorinase enzyme. rsc.org | Uncovered the key enzyme responsible for biological C-F bond formation. |

Significance of 5'-Fluoro-5'-deoxyadenosine as a Key Biosynthetic Intermediate in Natural Product Pathways

The mystery of how organisms form the carbon-fluorine bond was largely solved with the discovery of the enzyme fluorinase in Streptomyces cattleya in 2002. rsc.org This groundbreaking discovery identified this compound (5'-FDA) as the first committed intermediate in the biosynthesis of fluorinated metabolites. wikipedia.orgrsc.org

The fluorinase enzyme catalyzes a unique SN2 nucleophilic substitution reaction. It facilitates the attack of a fluoride (B91410) ion (F⁻) on the 5'-carbon of S-adenosyl-L-methionine (SAM), displacing L-methionine to form 5'-FDA. numberanalytics.com This enzymatic step is the crucial point of entry for inorganic fluoride into organic molecules.

Once formed, 5'-FDA serves as the central precursor for a cascade of other fluorinated natural products. illinois.edu The biosynthetic pathway in Streptomyces cattleya that produces fluoroacetate and 4-fluorothreonine (B18676) is the most well-studied example. f1000research.com The pathway proceeds as follows:

Formation of 5'-FDA: The fluorinase enzyme (FlA) converts SAM and a fluoride ion into 5'-FDA. numberanalytics.comwikipedia.org

Phosphorolysis: A purine (B94841) nucleoside phosphorylase (PNP), specifically FlB, catalyzes the phosphorolytic cleavage of the adenine (B156593) base from 5'-FDA, yielding 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP). wikipedia.orgresearchgate.netrsc.org

Isomerization: An isomerase then converts FDRP into (3R,4S)-5-fluoro-5-deoxy-D-ribulose-1-phosphate (FDRulP). nih.gov

Further Conversion: Subsequent enzymatic steps, including the action of an aldolase (B8822740), convert FDRulP into fluoroacetaldehyde (B75747), which is then oxidized to the toxic metabolite fluoroacetate or used to produce 4-fluorothreonine. illinois.edukarger.com

The central role of 5'-FDA is underscored by the fact that nearly all known fluorometabolites, with the exception of nucleocidin, are derived from it. illinois.edu This makes 5'-FDA a critical hub in the biochemistry of organofluorine compounds.

| Intermediate | Enzyme | Reaction Type | Product |

| S-adenosyl-L-methionine (SAM) + F⁻ | Fluorinase (FlA) | Nucleophilic Substitution | This compound (5'-FDA) numberanalytics.comwikipedia.org |

| This compound (5'-FDA) | Purine Nucleoside Phosphorylase (FlB) | Phosphorolysis | 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP) wikipedia.orgresearchgate.net |

| 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP) | Isomerase | Isomerization | 5-fluoro-5-deoxy-D-ribulose-1-phosphate (FDRulP) nih.gov |

Overview of Current Academic Research Trajectories on this compound

The singular role of 5'-FDA as the gateway to fluorinated natural products has made it a focal point of modern biochemical research. Current academic investigations are proceeding along several key trajectories:

Biocatalysis and Synthetic Biology: Researchers are harnessing the fluorinase enzyme for "green" synthesis of fluorinated compounds. acs.org This includes engineering microorganisms like E. coli and Pseudomonas putida to express the fluorinase gene, enabling the biocatalytic production of 5'-FDA and its derivatives. acs.org The goal is to develop environmentally benign alternatives to harsh chemical fluorination methods. numberanalytics.com

Radiopharmaceutical Development: A significant area of research is the use of fluorinase to synthesize radio-labeled compounds for Positron Emission Tomography (PET) imaging. The enzymatic synthesis of [¹⁸F]-5'-FDA from the radioactive isotope fluorine-18 (B77423) allows for non-invasive imaging and tracking of fluorometabolite pathways in vivo. sinapse.ac.uk This has major implications for medical diagnostics.

Discovery and Engineering of Novel Fluorinases: Scientists are actively searching for new fluorinase enzymes in other organisms, including those from the genus Nocardia and even archaea. f1000research.comresearchgate.netbiorxiv.org These new enzymes may possess enhanced stability, different substrate specificities, or faster catalytic rates. f1000research.com Furthermore, directed evolution and protein engineering techniques are being applied to existing fluorinases to improve their catalytic efficiency and expand their substrate scope beyond natural substrates. nih.govacs.org

Elucidation of New Biosynthetic Pathways: While the pathway to fluoroacetate is well-understood, research continues to uncover new fluorinated natural products and their biosynthetic routes originating from 5'-FDA. For example, a new fluorometabolite, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, was identified, suggesting the existence of unique fluoride metabolism pathways in different Streptomyces species. nih.govacs.org

Development of Novel Therapeutics and Research Tools: 5'-FDA and its synthetic analogues are being explored as potential therapeutic agents. For instance, derivatives of 5'-FDA have been investigated as inhibitors of S-adenosyl-L-homocysteine hydrolase, an enzyme crucial for the replication of some viruses. mdpi.com The unique chemical properties of 5'-FDA also make it a valuable tool for probing the mechanisms of various enzymes. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVLKMICBYRPSX-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031716 | |

| Record name | 5'-Deoxy-5'-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731-98-6 | |

| Record name | 5′-Deoxy-5′-fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5'-fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-DEOXY-5'-FLUOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LJ6NC6D44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of 5 Fluoro 5 Deoxyadenosine Formation

Identification and Characterization of Natural Fluorinase Enzymes (5'-Fluoro-5'-deoxyadenosine Synthetase)

The enzymatic synthesis of 5'-FDA is catalyzed by a class of enzymes known as fluorinases, or more formally, this compound synthetases. nih.gov These enzymes are central to the biosynthesis of fluorinated natural products. rsc.org

Discovery and Initial Studies of Fluorinases from Streptomyces cattleya

The journey into the enzymology of C-F bond formation began with the isolation and characterization of a fluorinase from the soil bacterium Streptomyces cattleya. wikipedia.orgresearchgate.net This organism is notable for its ability to produce the fluorinated metabolites fluoroacetate (B1212596) and 4-fluorothreonine (B18676). ukri.orgipp.pt Initial studies in 2002 identified the enzyme responsible for the first committed step in this pathway: the conversion of S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion into 5'-FDA and L-methionine. researchgate.netukri.orgrsc.org

This pioneering work revealed that the fluorinase from S. cattleya is a monomeric protein with a molecular weight of approximately 32.2 kDa. nih.gov It catalyzes the formation of the C-F bond through a nucleophilic substitution reaction. Subsequent research further elucidated the structure and function of this novel enzyme, laying the groundwork for understanding biological fluorination. rsc.orgresearchgate.netresearchgate.net

Identification of Novel Fluorinases from Diverse Microorganisms

Following the initial discovery in S. cattleya, researchers have identified homologous fluorinase enzymes in a variety of other microorganisms. Genome mining has revealed the presence of fluorinases in other actinomycetes, including Streptomyces sp. MA37, Actinoplanes sp. N902-109, and the human pathogen Nocardia brasiliensis. wikipedia.orgrsc.orgf1000research.com The enzymes from these sources exhibit high sequence homology to the original S. cattleya fluorinase. acs.org

More recent explorations have expanded the known diversity of fluorinases beyond actinomycetes. A notable discovery includes a fluorinase from the marine-derived Streptomyces xinghaiensis, which was found to be a highly efficient catalyst. rsc.org Furthermore, systematic in silico mining has identified putative fluorinases in a broader range of bacteria and even in archaea, such as Methanosaeta sp. acs.orgresearchgate.netfrontiersin.orgnih.gov These findings suggest that the capacity for enzymatic fluorination, while rare, is more widespread than initially thought. acs.org

| Microorganism | Enzyme Name | Significance |

| Streptomyces cattleya | FlA / 5'-FDAS | First fluorinase to be discovered and characterized. wikipedia.orgresearchgate.net |

| Nocardia brasiliensis | NobA | A novel fluorinase involved in a latent biosynthetic pathway for fluoroacetate and 4-fluorothreonine. f1000research.com |

| Streptomyces sp. MA37 | FlA | High homology to the S. cattleya enzyme. acs.org |

| Actinoplanes sp. N902-109 | FlA | Identified through genome mining. wikipedia.orgacs.org |

| Streptomyces xinghaiensis | FlA | The first fluorinase discovered from a marine source, noted for its high efficiency. rsc.orgsemanticscholar.org |

| Methanosaeta sp. | FlAPtaU1 | A nonconventional archaeal fluorinase with a fast fluorination rate. acs.orgresearchgate.netfrontiersin.orgnih.gov |

Molecular Mechanisms of Enzymatic Carbon-Fluorine Bond Formation

The formation of the robust carbon-fluorine bond by fluorinases is a feat of enzymatic catalysis, overcoming a significant activation energy barrier. acs.org

S-Adenosyl-L-Methionine (SAM)-Dependent Nucleophilic Fluorination Mechanism

The catalytic mechanism of 5'-FDA synthase proceeds via an SN2-type nucleophilic substitution. nih.govwikipedia.org In this reaction, the fluoride ion acts as the nucleophile, attacking the C-5' position of the co-factor S-adenosyl-L-methionine (SAM). wikipedia.orgnih.gov This attack leads to the displacement of L-methionine, which serves as the leaving group, and the formation of 5'-FDA. wikipedia.orgnih.gov The enzyme facilitates this reaction, which is estimated to have a rate enhancement of 106 to 1015 over the uncatalyzed reaction. wikipedia.org This SAM-dependent mechanism is a recurring theme in the biosynthesis of various natural products. acs.org

Elucidation of Transition State Stabilization and Catalytic Site Dynamics

The key to the fluorinase's catalytic power lies in its ability to stabilize the transition state of the SN2 reaction. nih.govyoutube.com The high activation energy for this reaction in an aqueous environment is largely due to the strong solvation of the fluoride ion. wikipedia.org The enzyme's active site creates a microenvironment that strips away these solvating water molecules, converting fluoride into a potent nucleophile. wikipedia.orgnih.gov

Structural and mutagenesis studies have identified key amino acid residues within the active site that are crucial for catalysis. nih.gov The binding of SAM to the enzyme is a critical step, which is thought to trigger conformational changes that trap the fluoride ion in a desolvated state, positioning it perfectly for the nucleophilic attack. nih.gov The positively charged sulfur atom of SAM is believed to play a significant role in stabilizing the negatively charged transition state. nih.gov The enzyme's structure, which is a dimer of trimers, forms active sites at the interfaces between subunits, each capable of binding a SAM molecule. researchgate.net

Enzymatic Kinetics and Substrate Specificity of this compound Synthetases

The kinetic parameters and substrate tolerance of fluorinases have been a subject of intense study, providing insights into their catalytic efficiency and potential for biotechnological applications.

The fluorinase from S. cattleya is considered a relatively slow enzyme, with a reported turnover number (kcat) of approximately 0.06 min-1. wikipedia.org Kinetic analyses have determined the Michaelis-Menten constants (Km) for its substrates. For SAM, the Km is reported to be around 0.42 mM, and for the fluoride ion, it is approximately 8.56 mM. nih.gov

Subsequent studies on newly discovered fluorinases have revealed a range of kinetic profiles. For instance, the fluorinase from Nocardia brasiliensis (NobA) was found to be slightly slower than the S. cattleya enzyme. f1000research.com In contrast, the fluorinase from Streptomyces xinghaiensis was described as the "most efficient" at the time of its discovery. rsc.org More recently, an archaeal fluorinase from Methanosaeta sp. has been reported to have the fastest SN2 fluorination rate to date. acs.org

Fluorinases exhibit a degree of substrate promiscuity. While fluoride is the preferred halide, the enzyme from S. cattleya can also utilize chloride ions, although this reaction is less efficient and requires the removal of the L-methionine product to proceed. wikipedia.org The enzyme also accepts 2'-deoxyadenosine (B1664071) as a substrate in place of adenosine (B11128). nih.govrsc.orgpdbj.orgrcsb.org This flexibility has been exploited for the enzymatic synthesis of various fluorinated compounds.

| Enzyme Source | Substrate | Km (μM) | kcat (min-1) | kcat/Km (mM-1 min-1) |

| Streptomyces cattleya | SAM | 420 | 0.077 | ~0.18 |

| Streptomyces cattleya | Fluoride | 8560 | 0.095 | ~0.01 |

| Nocardia brasiliensis (NobA) | SAM | 416 | 0.139 | ~0.33 |

| Nocardia brasiliensis (NobA) | Fluoride | 4153 | 0.073 | ~0.02 |

| Streptomyces sp. MA37 | SAM | 4.42 | 0.16 | 36.36 |

| Streptomyces xinghaiensis | SAM | 3.76 | 0.22 | 58.63 |

| Methanosaeta sp. (FlAPtaU1) | SAM | 6.99 | 0.41 | 57.54 |

Note: Kinetic values can vary between studies due to different experimental conditions. nih.govf1000research.comacs.orguniprot.orgbiorxiv.org

Determination of Kinetic Parameters (Km, kcat) for Fluoride and SAM

The fluorinase enzyme from Streptomyces cattleya (FlA) has been the subject of detailed kinetic analysis to understand its efficiency and substrate affinity. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insights into the enzyme's interaction with its substrates, fluoride and SAM.

For the fluorinase from S. cattleya, the Km for SAM has been reported to be 29.2 µM, with a corresponding kcat of 0.083 min-1. d-nb.info Another study reported a Km of 210 μM for SAM and 2,167 μM for NaF. A fluorinase from Nocardia brasiliensis (NobA) exhibits a Km of 416 μM for SAM and 4,153 μM for NaF, with kcat values of 0.139 min-1 and 0.073 min-1, respectively, indicating it is slightly slower than the S. cattleya enzyme. f1000research.com The fluorinase from Streptomyces sp. MA37 shows a Km of 82.4 µM for SAM and a kcat of 0.262 min-1. d-nb.infouniprot.org

Table 1: Comparative Kinetic Parameters of Fluorinase Enzymes

| Fluorinase Source | Substrate | Km (µM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference |

|---|---|---|---|---|---|

| S. cattleya | SAM | 29.2 | 0.083 | 2.84 | d-nb.info |

| S. cattleya | SAM | 210 | - | - | |

| S. cattleya | NaF | 2,167 | - | - | |

| N. brasiliensis (NobA) | SAM | 416 | 0.139 | - | f1000research.com |

| N. brasiliensis (NobA) | Fluoride | 4153 | 0.073 | - | f1000research.com |

| Streptomyces sp. MA37 | SAM | 82.4 | 0.262 | 3.18 | d-nb.infouniprot.org |

Specificity Profiles with Halide Ions and Modified S-Adenosylmethionine Analogs

The fluorinase enzyme exhibits a degree of promiscuity, accepting other halides and modified SAM analogs as substrates, albeit with varying efficiencies. The enzyme can utilize chloride ions, but the equilibrium for this reaction lies towards the starting materials, SAM and chloride. wikipedia.org The formation of 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA) is not observed unless the reaction is coupled with an L-amino acid oxidase to remove the L-methionine product. wikipedia.orgf1000research.com In the reverse reaction, 5'-ClDA is a more efficient substrate than 5'-FDA, as chloride is a better leaving group. nih.gov The enzyme can also catalyze the direct displacement of bromide and iodide from 5'-bromodeoxyadenosine and 5'-iododeoxyadenosine by fluoride. sci-hub.se

The fluorinase from S. cattleya can also accept 2'-deoxyadenosine analogs. nih.gov Structural studies have shown that the enzyme's active site can reorganize its hydrogen bonding network to accommodate these substrates. nih.gov Furthermore, analogs of SAM with modifications at the adenine (B156593) ring have been tested, revealing that substitutions at the C-2 position are sensitive to steric bulk, while an amino group at this position can enhance the fluorination yield. rsc.org The selenium analog of SAM, Se-adenosyl-L-methionine (SeAM), is a more efficient substrate than SAM in the reverse reaction. nih.gov

Structural Biology of this compound Synthetases

The three-dimensional structure of the fluorinase enzyme provides critical insights into its catalytic mechanism and substrate specificity.

X-ray Crystallography and Determination of Enzyme Structures

The crystal structure of the this compound synthase from Streptomyces cattleya was first reported in 2004. rcsb.orgnih.gov The enzyme exists as a hexamer, formed by a dimer of trimers. wikipedia.orgresearchgate.net The protein was crystallized in the space group C2221 with unit-cell parameters a = 75.9 Å, b = 130.3 Å, and c = 183.4 Å, and data were collected to a resolution of 1.9 Å. iucr.orgnih.gov Several structures of the fluorinase have since been solved, including the apo form and complexes with substrates and products, providing a detailed view of the enzyme's architecture. wikipedia.orgebi.ac.uk

Analysis of Enzyme-Substrate and Enzyme-Product Complexes

Crystal structures of the fluorinase in complex with its substrate (SAM) and products (5'-FDA and L-methionine) have been determined. rcsb.orgresearchgate.net These structures reveal that the active sites are located at the interfaces between the subunits of the trimer. wikipedia.orgresearchgate.net The purine (B94841) ring of the adenosine moiety is held in a consistent position in both substrate and product-bound structures. researchgate.net The binding of SAM induces a conformational change that traps the fluoride ion in a desolvated state, a crucial step for catalysis. proteopedia.org Analysis of the enzyme complexed with the 2'-deoxy analog of 5'-FDA (2'd-FDA) shows that the ribose ring is more puckered compared to the planar conformation observed with 5'-FDA, suggesting that a strained planar conformation is not essential for the substitution reaction. nih.gov

Identification of Key Catalytic Residues and Active Site Architecture

The active site of the fluorinase contains distinct pockets for the halide ion and the methionine portion of SAM. researchgate.net The architecture of the ion-binding site is a key determinant of halide specificity. rsc.org Key residues involved in catalysis have been identified through site-directed mutagenesis and structural analyses. proteopedia.org A serine residue (Ser158) and a threonine residue (Thr80) in the halide-binding pocket are involved in stabilizing the fluoride ion through hydrogen bonding. acs.org A tyrosine residue (Tyr77) is also implicated in halide binding. rsc.org The positively charged sulfur of SAM is thought to be crucial for stabilizing the transition state of the reaction. proteopedia.org A unique 23-residue loop, present in fluorinases but absent in the related chlorinase from Salinispora tropica, is believed to influence halide selectivity by shaping the architecture of the binding pocket. f1000research.comacs.org

Genetic and Genomic Context of Fluorinase Gene Clusters in Organisms Producing this compound

The genes responsible for the biosynthesis of fluorometabolites in Streptomyces cattleya are organized in a gene cluster. nih.gov This cluster contains the gene for the fluorinase (flA) as well as other genes involved in the subsequent steps of the pathway and in conferring resistance to the toxic product, fluoroacetate. ukri.orgnih.govnih.gov The flA gene is located on the chromosome of S. cattleya. nih.gov

The gene cluster includes flB, which encodes a 5'-FDA phosphorylase that catalyzes the second step in the pathway, the phosphorolytic cleavage of 5'-FDA. acs.orgnih.gov Another gene, flK, encodes a thioesterase that specifically breaks down fluoroacetyl-CoA, providing a resistance mechanism for the producing organism. nih.gov The cluster also contains a gene for an S-adenosylhomocysteine hydrolase (flI), which may alleviate product inhibition of the fluorinase. nih.gov Similar gene clusters have been identified in other fluorometabolite-producing actinomycetes, such as Nocardia brasiliensis and Streptomyces sp. MA37, indicating a conserved genetic basis for this unusual metabolic capability. f1000research.comacs.org

Chemical Synthesis and Biocatalytic Production of 5 Fluoro 5 Deoxyadenosine and Analogs

Traditional Chemical Synthetic Methodologies for 5'-Fluoro-5'-deoxyadenosine

The initial forays into the synthesis of 5'-FDA were characterized by multi-step chemical processes. These early methods laid the groundwork for more refined strategies but were often hampered by issues of efficiency and selectivity.

Historical Approaches to Introducing Fluorine at the 5'-Position of Adenosine (B11128)

Early synthetic strategies for introducing a fluorine atom at the 5'-position of adenosine often involved the transformation of the primary 5'-hydroxyl group. One common historical approach began with the protection of the 2' and 3'-hydroxyl groups of adenosine, typically as an isopropylidene acetal. The remaining 5'-hydroxyl group was then activated, often by conversion to a sulfonate ester such as a tosylate or mesylate. This activated intermediate would then be subjected to nucleophilic substitution with a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride, to introduce the fluorine atom. However, these reactions were often sluggish and required harsh conditions, leading to the formation of undesired byproducts.

Another historical method involved the use of fluorinating agents like diethylaminosulfur trifluoride (DAST). This reagent could directly replace the 5'-hydroxyl group with fluorine, but its use was often complicated by the formation of side products, including elimination products and rearrangements, particularly if the protecting groups on the sugar moiety were not robust.

Challenges in Selectivity and Yield in Chemical Synthesis

A significant hurdle in the traditional chemical synthesis of 5'-FDA has been achieving high selectivity and yield. The synthesis of 5'-FDA and structurally similar compounds has been described as a generally poor-yielding process, which is often attributed to the instability of the synthetic intermediates. nih.gov

Key challenges included:

Competing Reactions: The activation of the 5'-hydroxyl group made it susceptible to elimination reactions, leading to the formation of 4',5'-unsaturated adenosine derivatives as significant byproducts.

Protecting Group Instability: The protecting groups used for the 2'- and 3'-hydroxyls needed to be stable during the fluorination step but readily removable afterward. Finding a balance was challenging, as some protecting groups were either not stable enough or required harsh deprotection conditions that could degrade the final product.

Low Nucleophilicity of Fluoride: The fluoride ion is a relatively weak nucleophile in protic solvents due to its high solvation energy. This necessitated the use of aprotic solvents and phase-transfer catalysts or specialized fluoride sources to enhance its reactivity, adding complexity to the procedures.

Stereochemical Control: While the stereochemistry at the 5'-position is not an issue for adenosine itself, ensuring the retention of the desired stereochemistry at other chiral centers of the ribose ring during the multi-step synthesis was a critical consideration.

Improved Chemical Synthesis Strategies for this compound

Recognizing the limitations of early methods, researchers have focused on developing more efficient and selective chemical syntheses of 5'-FDA and its analogs. These improved strategies often feature milder reaction conditions and more sophisticated reagents.

Development of High-Yielding and Stereoselective Routes

More recent synthetic approaches have successfully addressed many of the challenges of the historical methods. For instance, a high-yielding synthesis of 5'-FDA has been reported that circumvents the use of unstable intermediates. nih.gov These improved routes often employ more advanced fluorinating agents that are less prone to inducing side reactions.

Synthesis of Structurally Similar Fluorinated Adenosine Analogs

The development of synthetic methodologies has not been limited to 5'-FDA. A variety of structurally similar fluorinated adenosine analogs have been synthesized, driven by the desire to explore their potential as therapeutic agents or biological probes. mdpi.comnih.gov These analogs often feature fluorination at different positions of the ribose sugar or modifications to the adenine (B156593) base.

For example, methods have been developed for the synthesis of 5'-deoxy-5'-fluoroguanosine and 5'-deoxy-5'-fluoroinosine. nih.govnih.gov These syntheses often adapt the strategies developed for 5'-FDA, but may require different protecting group schemes or reaction conditions to accommodate the different nucleobases. The synthesis of 2'- and 3'-fluorinated adenosine analogs has also been an active area of research, with applications in the development of antiviral and anticancer drugs. mdpi.comacs.orgacs.org These syntheses present their own unique challenges, such as achieving the desired stereochemistry at the 2' or 3' position.

Enzymatic and Chemo-enzymatic Synthesis of this compound

A paradigm shift in the production of 5'-FDA came with the discovery of a fluorinase enzyme from the bacterium Streptomyces cattleya. wikipedia.orgnih.govlew.ro This enzyme catalyzes the direct formation of a carbon-fluorine bond, offering a highly specific and environmentally benign alternative to chemical synthesis. numberanalytics.comnih.gov

The fluorinase enzyme utilizes S-adenosyl-L-methionine (SAM) and a fluoride ion as substrates to produce 5'-FDA and L-methionine. wikipedia.orglew.rogoogle.com This enzymatic reaction proceeds via an SN2 mechanism, where the fluoride ion acts as the nucleophile. google.com The discovery of this enzyme has opened up new avenues for the production of 5'-FDA and other fluorinated compounds.

Chemo-enzymatic approaches combine the advantages of both chemical and enzymatic synthesis. nih.govacs.org For instance, a precursor to 5'-FDA, 5'-chloro-5'-deoxyadenosine (B559659), can be synthesized chemically and then converted to 5'-FDA using a fluorinase enzyme. This strategy can be more efficient than a purely chemical synthesis, particularly for the introduction of fluorine-18 (B77423) for use in positron emission tomography (PET) imaging. sinapse.ac.uk The fluorinase enzyme has been successfully used to prepare [¹⁸F]-5'-FDA with high radiochemical purity.

Key features of enzymatic and chemo-enzymatic synthesis include:

High Specificity: The fluorinase enzyme is highly selective for its substrates, resulting in the formation of the desired product with minimal byproducts.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near neutral pH and ambient temperature, avoiding the need for harsh reagents and solvents.

Stereoselectivity: The enzyme ensures the correct stereochemistry of the product.

Radiolabeling: The enzymatic method is particularly well-suited for the incorporation of fluorine-18, a short-lived radioisotope used in PET imaging. acs.orgsinapse.ac.ukresearchgate.net

In Vitro Biocatalysis Using Purified Fluorinases

The enzymatic synthesis of this compound (5'-FDA) in vitro using purified fluorinases represents a significant advancement in biocatalytic C-F bond formation. nih.gov Fluorinases, a unique class of enzymes, catalyze the nucleophilic substitution of the 5'-ribosyl moiety of S-adenosyl-L-methionine (SAM) with a fluoride ion. rsc.org This reaction provides a green and highly selective alternative to traditional chemical fluorination methods. researchgate.net

The process typically involves incubating the purified fluorinase enzyme with its substrates, SAM and a fluoride salt (e.g., NaF or KF), in a suitable buffer system. muni.cz The reaction is carried out under mild conditions, which is a key advantage of biocatalysis. numberanalytics.com The first fluorinase was discovered in Streptomyces cattleya, and since then, several others have been identified from various microorganisms, including Nocardia brasiliensis (NobA) and Amycolatopsis sp. CA-128772 (Fam). f1000research.comfrontiersin.org

Kinetic studies of purified fluorinases have provided valuable insights into their catalytic mechanism. For instance, the fluorinase from S. cattleya was found to have a K_m of 4153 μM for fluoride and 416 μM for SAM, with a k_cat of 0.073 min⁻¹ and 0.139 min⁻¹, respectively. f1000research.com The fluorinase from Methanosaeta sp. (FlA^PtaU1^) has been reported to exhibit the fastest S_N_2 fluorination rate to date. acs.org

A practical application of in vitro biocatalysis is the synthesis of radiolabeled compounds for positron emission tomography (PET). The use of ¹⁸F, a positron-emitting isotope of fluorine, allows for the production of 5'-[¹⁸F]FDA, a valuable tracer for imaging. scispace.comscispace.com This enzymatic approach offers high radiochemical conversion rates. scispace.comscispace.com

Interestingly, in cell-free extracts of S. cattleya, a side product, 5'-fluoro-5'-deoxyinosine (5'-FDI), is formed through the deamination of 5'-FDA. nih.gov This suggests the presence of a purine (B94841) deaminase in the extract that does not typically interact with 5'-FDA in whole-cell systems. nih.gov

Table 1: Kinetic Parameters of Various Purified Fluorinases

| Enzyme | Source Organism | Substrate | K_m (μM) | k_cat (min⁻¹) | Reference |

|---|---|---|---|---|---|

| FlA | Streptomyces cattleya | Fluoride | 4153 | 0.073 | f1000research.com |

| FlA | Streptomyces cattleya | SAM | 416 | 0.139 | f1000research.com |

| FlA^PtaU1^ | Methanosaeta sp. | SAM | - | > FlA^MA37^ | acs.org |

| FlA^SAJ15^ | Actinoplanes sp. | SAM | - | > FlA^MA37^ | acs.org |

| Fam | Amycolatopsis sp. CA-128772 | SAM | - | - | frontiersin.org |

| Fme | Methanosaeta sp. PtaU1.Bin055 | SAM | - | - | frontiersin.org |

Data not always available for all parameters.

Whole-Cell Biotransformation Systems for this compound Production

Whole-cell biotransformation has emerged as a practical and cost-effective strategy for producing 5'-FDA, circumventing the need for enzyme purification. nih.gov This approach utilizes engineered microorganisms, typically Escherichia coli or Pseudomonas putida, that are programmed to overexpress a fluorinase gene. acs.orgnih.gov These microbial factories can then convert exogenously supplied substrates into the desired fluorinated product.

A significant advantage of whole-cell catalysis is that it comprises over 60% of industrial biocatalysis processes. nih.gov However, a primary challenge is the efficient transport of substrates across the cell membrane. nih.gov To address this, researchers have developed innovative strategies such as cell surface display. In one study, a fluorinase from Amycolatopsis sp. was displayed on the surface of E. coli using the N-terminal domain of the ice nucleation protein. nih.gov This system achieved a 55% yield of 5'-FDA from SAM, demonstrating the potential of this technique for industrial applications. nih.gov

Engineered P. putida has also been successfully used for in vivo biofluorination. acs.org When expressing different fluorinase genes, these engineered cells were able to produce intracellular 5'-FDA. acs.org Notably, cells expressing the archaeal fluorinase FlA^PtaU1^ showed a 12-fold higher accumulation of 5'-FDA compared to those expressing other fluorinases. acs.org

Table 2: Comparison of Whole-Cell Biotransformation Systems for 5'-FDA Production

| Host Organism | Fluorinase | Strategy | Key Finding | Reference |

|---|---|---|---|---|

| Escherichia coli | Fluorinase from Amycolatopsis sp. | Cell surface display | Achieved 55% yield of 5'-FDA. nih.gov | nih.gov |

| Pseudomonas putida | FlA^PtaU1^ (archaeal) | Intracellular expression | 12-fold higher intracellular 5'-FDA content. acs.org | acs.org |

| Escherichia coli | FlA1 | Intracellular expression | PNP enzyme deletion prevents 5'-FDA degradation. researchgate.net | researchgate.net |

Directed Evolution and Rational Engineering of Fluorinases for Enhanced Synthesis

Strategies for Improving Catalytic Efficiency of Fluorinases

Improving the catalytic efficiency of fluorinases is crucial for their broader application in synthesizing organofluorine compounds. muni.cz Both directed evolution and rational design have been employed to enhance the performance of these enzymes. numberanalytics.comnumberanalytics.com

Directed evolution involves creating libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for improved activity. numberanalytics.com This approach has been successfully used to enhance the fluorination efficiency of the fluorinase FlA1 for the non-native substrate 5'-chloro-5'-deoxyadenosine (5'-ClDA). researchgate.netnih.gov Evolved variants, such as fah2081 (A279Y) and fah2114 (F213Y, A279L), exhibited a more than 3-fold higher radiochemical conversion in the synthesis of 5'-[¹⁸F]FDA compared to the wild-type enzyme. scispace.comscispace.com Kinetic analysis revealed that these variants had a significantly improved k_cat for the conversion of 5'-ClDA to SAM, although the k_cat for the subsequent conversion to 5'-FDA was reduced. researchgate.netnih.gov

Rational engineering, guided by structural and computational analysis, offers a more targeted approach. rsc.org Studies have explored the impact of the enzyme's oligomerization state on its activity. nih.govresearchgate.net While fluorinases are known to exist as hexamers, rationally engineered trimeric variants were found to retain the same catalytic rate as the wild-type hexamer. nih.govresearchgate.net However, the disruption of the hexameric structure led to a significant increase in the K_M for SAM, indicating that hexamerization plays a role in substrate binding and retention. nih.govresearchgate.net

Site-directed mutagenesis is another powerful tool for improving enzyme properties. nih.gov By targeting specific amino acid residues in the active site, researchers have successfully engineered fluorinase variants with increased specificity for fluorination over chlorination while maintaining their fluorination activity. rsc.orgchemrxiv.org For instance, mutations at the SAM-binding site and a newly identified ion-egress site have proven effective. rsc.org Additionally, alanine (B10760859) scanning combined with structural analysis led to the identification of a double mutant (T72A/S164G) of the fluorinase Fam with a 2.2-fold increase in catalytic efficiency (k_cat/K_m) for its native substrate, SAM. frontiersin.org This improvement was attributed to the formation of a new substrate channel. frontiersin.org

Table 3: Engineered Fluorinase Variants and Their Improved Properties

| Original Enzyme | Engineering Strategy | Key Mutations | Improved Property | Reference |

|---|---|---|---|---|

| FlA1 | Directed Evolution | A279Y (fah2081) | >3-fold higher conversion of 5'-ClDA to 5'-[¹⁸F]FDA. scispace.comscispace.com | researchgate.netnih.gov |

| FlA1 | Directed Evolution | F213Y, A279L (fah2114) | >3-fold higher conversion of 5'-ClDA to 5'-[¹⁸F]FDA. scispace.comscispace.com | researchgate.netnih.gov |

| FlA | Rational Engineering | K237E | Creation of an active trimer. researchgate.net | nih.govresearchgate.net |

| Fam | Site-directed Mutagenesis | T72A/S164G | 2.2-fold increase in k_cat/K_m for SAM. frontiersin.org | frontiersin.org |

Engineering Substrate Promiscuity for Biocatalytic Production of Novel Fluorinated Nucleosides

Expanding the substrate scope of fluorinases is a key objective for producing a wider range of valuable fluorinated nucleosides. rsc.orgresearchgate.net Wild-type fluorinases often exhibit limited activity towards non-native substrates. researchgate.net Enzyme engineering has been instrumental in overcoming this limitation.

Directed evolution has proven effective in enhancing the promiscuity of fluorinases. The same FlA1 variants (fah2081 and fah2114) that showed improved activity towards 5'-ClDA were also found to be more promiscuous towards other substrates modified at the adenine ring. rsc.org For example, these variants showed a greater than 10-fold improvement in activity with 5'-chloro-5'-deoxy-2-ethynyladenosine (ClDEA). rsc.org

Rational mutagenesis of active site residues has also been a successful strategy. researchgate.net By targeting residues within 5 Å of the substrate SAM, researchers have generated mutants with enhanced catalytic efficiency for non-native substrates. researchgate.net Modifications at residues F213 or A279 in FlA1 were found to be beneficial for accepting substrates with substitutions at the C-2 and C-6 positions of the adenine ring. rsc.org These engineered enzymes conferred novel activity towards substrates that are not readily accepted by the wild-type enzyme. rsc.org

Studies have shown that the nature of the substituent on the adenine ring significantly impacts the enzyme's activity. For instance, substrates with a hydrogen-donating amino group at the C-2 position generally lead to higher yields of the corresponding fluorinated product. rsc.org Conversely, bulky substituents or changes at the C-6 position can significantly decrease the reaction yield. researchgate.net

This ability to engineer substrate promiscuity opens up possibilities for the biocatalytic synthesis of a diverse array of fluorinated nucleoside analogs, which are of great interest in medicinal chemistry. rsc.orgnih.gov

Table 4: Substrate Promiscuity of Engineered FlA1 Variants

| Substrate (5'-ClDA Analog) | R¹ (C-2 position) | R² (C-6 position) | Relative Activity Improvement with Engineered Variants | Reference |

|---|---|---|---|---|

| ClDEA | -C≡CH | -NH₂ | >10-fold | rsc.org |

| C-2 Amino Substituted | -NH₂ | -NH₂ | Increased yield compared to C-2 H | rsc.org |

| C-6 Chloro Substituted | -NH₂ | -Cl | Significantly decreased yield | researchgate.net |

| C-6 Hydrogen Substituted | -NH₂ | -H | Significantly decreased yield | researchgate.net |

Metabolic Processing and Downstream Biochemical Transformations of 5 Fluoro 5 Deoxyadenosine

Conversion Pathways to Natural Fluorometabolites

The journey from 5'-FDA to the bioactive fluorometabolites involves a precise and coordinated series of enzymatic reactions. This pathway ensures the efficient conversion of the initial fluorinated nucleoside into key intermediates that serve as precursors for fluoroacetate (B1212596) and 4-fluorothreonine (B18676).

Formation of 5-Fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP) via Phosphorolysis

Following its synthesis, 5'-FDA undergoes phosphorolytic cleavage, a reaction that removes the adenine (B156593) base and yields 5-Fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP). wikipedia.orgwikipedia.org This crucial step is catalyzed by a purine (B94841) nucleoside phosphorylase (PNP). wikipedia.orgwikipedia.orgnih.gov The reaction involves the attack of an inorganic phosphate (B84403) on the C1' position of the ribose sugar, breaking the glycosidic bond and releasing adenine. wikipedia.orgrsc.org The identification of 5-FDRP as the subsequent intermediate after 5'-FDA was a significant step in elucidating the fluorometabolite biosynthetic pathway in S. cattleya. rsc.org

Isomerization to 5-Fluoro-5-deoxy-D-ribulose-1-phosphate (5-FDRulP)

The next step in the pathway is the isomerization of the aldose, 5-FDRP, into a ketose, 5-Fluoro-5-deoxy-D-ribulose-1-phosphate (5-FDRulP). nih.govcapes.gov.br This conversion is mediated by an isomerase. nih.gov The identification of (3R,4S)-5-Fluoro-5-deoxy-D-ribulose-1-phosphate (5-FDRulP) confirmed it as the third fluorinated intermediate in the biosynthetic route to fluoroacetate and 4-fluorothreonine in Streptomyces cattleya. nih.govcapes.gov.br

Subsequent Transformations Leading to Fluoroacetate and 4-Fluorothreonine

Fluoroacetaldehyde (B75747) has been identified as the common precursor to both fluoroacetate and 4-fluorothreonine. rsc.orgasm.org It is generated from 5-FDRulP through the action of an aldolase (B8822740), which cleaves the sugar phosphate. karger.com

Once formed, fluoroacetaldehyde can be directed down two distinct branches of the pathway:

Formation of Fluoroacetate: An NAD+-dependent fluoroacetaldehyde dehydrogenase oxidizes fluoroacetaldehyde to produce fluoroacetate. rsc.orgasm.org

Formation of 4-Fluorothreonine: A pyridoxal (B1214274) phosphate (PLP)-dependent transaldolase catalyzes a reaction between fluoroacetaldehyde and L-threonine, resulting in the formation of 4-fluorothreonine and acetaldehyde. rsc.orgresearchgate.net

The striking similarity in the labeling patterns observed in both fluoroacetate and 4-fluorothreonine during isotope labeling studies provides strong evidence for a single, shared fluorination enzyme and a common biosynthetic origin. rsc.org

Role of Associated Enzymes in 5'-Fluoro-5'-deoxyadenosine Metabolism

The metabolic conversion of 5'-FDA is orchestrated by a series of specialized enzymes. The characterization of these enzymes has been pivotal in understanding the intricacies of this unique biosynthetic pathway.

Characterization of Purine Nucleoside Phosphorylase (PNP) Activity on this compound

The enzyme responsible for the initial phosphorolytic cleavage of 5'-FDA is a Purine Nucleoside Phosphorylase (PNP). wikipedia.orgrsc.org In S. cattleya, the gene encoding this PNP, FlB, is located adjacent to the fluorinase gene on the genome. ukri.org This enzyme catalyzes the reversible phosphorolysis of the N-glycosidic bond of 5'-FDA to generate 5-FDRP and adenine. researchgate.net Studies have shown that 5'-halogenated adenosines, including 5'-FDA, are alternative substrates for 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase), an enzyme involved in polyamine biosynthesis. nih.gov The relative reactivity of these analogs with MTAPase from human leukemia cells was found to be greater for 5'-FDA than for its chloro, bromo, and iodo counterparts. nih.gov

Enzymatic Activity of Fluorometabolite Pathway Isomerases and Aldolases

Following the action of PNP, an isomerase and an aldolase are required to continue the conversion of 5-FDRP.

Isomerase: An isomerase, designated as FlIso, mediates the conversion of 5-FDRP to 5-FDRulP. nih.govacs.org This enzyme facilitates the rearrangement of the aldose to a ketose, a critical step for the subsequent aldol (B89426) cleavage.

Aldolase: An aldolase then cleaves 5-FDRulP to produce fluoroacetaldehyde and dihydroxyacetone phosphate (DHAP). karger.comresearchgate.net This reaction is a key branching point in the pathway, providing the direct precursor for the final fluorinated products.

The subsequent enzymatic steps involve a fluoroacetaldehyde dehydrogenase for the synthesis of fluoroacetate and a 4-fluorothreonine transaldolase (FlFT) for the production of 4-fluorothreonine. rsc.orgasm.orgacs.org

Identification and Characterization of Shunt Products

In the metabolic processing of 5'-FDA, not all of the compound is channeled into the primary biosynthetic pathway. A portion can be diverted into alternative, or "shunt," pathways, leading to the formation of side products.

A significant shunt product identified in cell-free extracts of Streptomyces cattleya is 5'-Fluoro-5-deoxyinosine (5'-FDI). iupac.orgnih.gov This compound accumulates during incubations of S-adenosyl-L-methionine (SAM) and fluoride (B91410) ions in these extracts. nih.gov The identity of 5'-FDI has been confirmed through isotopic labeling studies, co-synthesis, and enzymatic degradation. nih.gov While it is an efficiently generated product in cell-free systems, 5'-FDI is not considered a true biosynthetic intermediate in the main pathway leading to fluoroacetate and 4-fluorothreonine. iupac.orgnih.gov This is evidenced by the fact that it does not accumulate as a fluorometabolite in whole-cell incubations of S. cattleya. nih.gov

The formation of 5'-FDI in cell-free extracts of S. cattleya is attributed to the action of a purine deaminase. iupac.orgnih.gov This enzyme converts 5'-FDA to 5'-FDI. nih.gov The divergence to this shunt pathway appears to be a consequence of the disruption of cellular integrity. In whole cells, the deaminase does not seem to come into contact with 5'-FDA, suggesting a level of metabolic compartmentalization. nih.gov

In cell-free systems, the absence of this compartmentalization allows the deaminase to access and act upon 5'-FDA, leading to the production of 5'-FDI. This highlights how the spatial organization of metabolic pathways within a cell can prevent the formation of such shunt products. The enzymatic transformation of 5'-FDA to 5'-FDI in these systems demonstrates the potential for generating a broader range of organofluorine compounds beyond the primary biosynthetic intermediates. nih.gov

Compartmentalization and Regulation of this compound Metabolism in Biological Systems

The metabolism of 5'-FDA in biological systems is subject to regulation and is influenced by the compartmentalization of enzymes and substrates. The observation that 5'-FDI is a major product in S. cattleya cell-free extracts but not in whole cells strongly suggests a physical separation of the purine deaminase from 5'-FDA within the intact organism. nih.gov This compartmentalization is a crucial regulatory mechanism that ensures the efficient channeling of 5'-FDA towards the biosynthesis of fluoroacetate and 4-fluorothreonine, preventing its diversion into a dead-end shunt pathway. iupac.orgnih.gov

Molecular and Cellular Research Applications of 5 Fluoro 5 Deoxyadenosine

Application in Radiochemistry for Research Tracers

5'-Fluoro-5'-deoxyadenosine has emerged as a significant compound in the field of radiochemistry, particularly in the development of tracers for Positron Emission Tomography (PET) research. Its utility stems from the ability to incorporate the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into its structure, enabling non-invasive imaging and study of biological processes.

The primary method for producing [¹⁸F]-5'-Fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA) for PET applications is through an enzymatic reaction catalyzed by the fluorinase enzyme, originally isolated from the bacterium Streptomyces cattleya. biorxiv.orgnih.gov This enzyme facilitates the formation of a carbon-fluorine bond by catalyzing the reaction between S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion. biorxiv.orgresearchgate.net For radiolabeling purposes, the fluoride ion is the cyclotron-produced [¹⁸F]-fluoride. google.com

The enzymatic synthesis of [¹⁸F]-5'-FDA offers a direct and efficient method for incorporating the ¹⁸F isotope. biorxiv.orgnih.gov The reaction involves the nucleophilic substitution of the ribosyl group of SAM with [¹⁸F]-fluoride, yielding [¹⁸F]-5'-FDA and L-methionine. nih.gov This biocatalytic approach is advantageous as it proceeds under mild conditions and utilizes the readily available [¹⁸F]-fluoride ion. google.com Research has demonstrated that the radiochemical yield of this reaction is influenced by the concentration of the fluorinase enzyme. biorxiv.orgbiorxiv.org

| Enzyme | Substrates | Product | Application |

| Fluorinase (5'-deoxyadenosine synthase) | S-adenosyl-L-methionine (SAM), [¹⁸F]-Fluoride ion | [¹⁸F]-5'-Fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA) | PET Imaging Tracer |

This table summarizes the key components of the enzymatic radiolabeling of this compound.

The utility of the fluorinase enzyme extends beyond the synthesis of [¹⁸F]-5'-FDA. Researchers have developed multi-enzyme cascade reactions that couple the activity of fluorinase with other enzymes to produce a variety of ¹⁸F-labeled nucleosides and sugars. nih.govgoogle.com These enzymatic cascades leverage the specificity of different enzymes to create novel radiotracers from the initial [¹⁸F]-5'-FDA product.

One such example involves a two-step, one-pot biotransformation where fluorinase is used in conjunction with a nucleoside hydrolase. rsc.orgwikipedia.org In this cascade, fluorinase first synthesizes [¹⁸F]-5'-FDA, which is then acted upon by the nucleoside hydrolase to produce 5-deoxy-5-[¹⁸F]fluoro-D-ribose, a novel ¹⁸F-fluorinated sugar for PET imaging. rsc.orgwikipedia.org Another approach utilizes a coupled system with purine (B94841) nucleoside phosphorylase (PNP) to generate different organo-halogenated compounds.

These multi-enzyme systems demonstrate the versatility of the fluorinase as a biocatalyst for radiolabeling. frontiersin.org By combining its C-¹⁸F bond-forming ability with the transformative capacities of other enzymes, a range of ¹⁸F-labeled molecules can be synthesized for PET applications. nih.govgoogle.com

Use as a Biochemical Probe for Nucleoside Metabolism Studies

This compound serves as a valuable biochemical probe for interrogating the intricate pathways of nucleoside metabolism. Its structural similarity to endogenous nucleosides allows it to interact with the enzymes involved in these pathways, providing insights into their function and regulation.

Nucleoside salvage pathways are crucial for recycling nucleobases and nucleosides from the breakdown of nucleic acids. This compound can be utilized to study these pathways. For instance, purine nucleoside phosphorylase (PNP) has been shown to mediate the phosphorolytic cleavage of the adenine (B156593) base from this compound. wikipedia.org This reaction generates 5-fluoro-5-deoxy-D-ribose-1-phosphate, indicating that 5'-FDA can enter the nucleoside salvage pathway. wikipedia.org

The metabolism of 5'-deoxyadenosine, a closely related compound, provides a model for understanding how 5'-FDA might be processed by cellular machinery. In some organisms, 5'-deoxyadenosine is salvaged through a pathway known as the dihydroxyacetone phosphate (B84403) (DHAP) shunt. princeton.edu This pathway involves the conversion of 5'-deoxyadenosine into intermediates that can be used for energy metabolism and carbon assimilation. princeton.edu Studying the fate of this compound in cells can help elucidate whether it is also a substrate for these or similar salvage and anabolic pathways.

In vitro studies using this compound and its synthesizing enzyme, fluorinase (also known as 5'-fluorodeoxyadenosine synthase), have provided detailed mechanistic insights into enzymatic fluorination. The kinetic parameters of the fluorinase enzyme have been determined for its substrates, S-adenosyl-L-methionine (SAM) and fluoride ion. researchgate.net

Furthermore, the interactions of inhibitors with the fluorinase enzyme have been characterized. S-adenosyl-L-homocysteine (SAH), a product of SAM-dependent methylation reactions, acts as a potent competitive inhibitor of the fluorinase. researchgate.net In contrast, sinefungin, another SAM analog, is only a weak inhibitor. researchgate.net These inhibitor studies are crucial for understanding the enzyme's active site and reaction mechanism.

| Enzyme | Substrate | Inhibitor | Inhibition Type |

| Fluorinase | S-adenosyl-L-methionine (SAM) | S-adenosyl-L-homocysteine (SAH) | Competitive |

| Fluorinase | S-adenosyl-L-methionine (SAM) | Sinefungin | Weak |

This table outlines the inhibitor profiles of the fluorinase enzyme.

Utility in Synthetic Biology and Metabolic Engineering Research

The discovery and characterization of the fluorinase enzyme and its product, this compound, have opened new avenues in synthetic biology and metabolic engineering. nih.gov The ability to form a carbon-fluorine bond enzymatically provides a powerful tool for creating novel organofluorine compounds with potential applications in medicine and materials science. rsc.orgkarger.com

Metabolic engineering aims to design and optimize metabolic pathways in organisms to produce valuable chemicals. researchgate.net The fluorinase enzyme can be incorporated into engineered metabolic pathways to produce fluorinated natural products. rsc.orgkarger.com this compound serves as the key intermediate in these engineered pathways, acting as a precursor for the biosynthesis of other fluorometabolites. For example, in Streptomyces cattleya, 5'-FDA is a precursor to fluoroacetate (B1212596) and 4-fluorothreonine (B18676).

Synthetic biology approaches can be used to engineer the fluorinase enzyme itself to improve its catalytic efficiency and substrate scope. nih.gov By creating fluorinase variants and incorporating them into synthetic enzyme cascades, researchers can expand the range of accessible fluorinated compounds. researchgate.netnih.gov This integration of enzymatic fluorination into microbial chassis offers a green and sustainable alternative to traditional chemical fluorination methods. frontiersin.org The in vitro synthesis of fluorometabolites using engineered fluorinase in a bacterial cell-free system has been demonstrated, highlighting the practical application of this technology. nih.gov

Construction of Recombinant Systems for Biohalogenation

The biosynthesis of this compound (5'-FDA) is catalyzed by the rare enzyme 5'-deoxyadenosine synthase, commonly known as fluorinase, originally isolated from the bacterium Streptomyces cattleya. nih.govnih.gov This enzyme facilitates the formation of a carbon-fluorine (C-F) bond through a nucleophilic substitution reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion. nih.govnih.gov The unique capability of this enzyme has been harnessed in the field of synthetic biology to construct recombinant systems for biohalogenation, specifically biofluorination.

Researchers have successfully cloned the fluorinase gene (flA) from S. cattleya and expressed it in more tractable host organisms, such as Escherichia coli and Pseudomonas putida. dtu.dk These engineered microorganisms serve as cellular factories capable of performing enzymatic fluorination under mild, aqueous conditions, circumventing the need for harsh chemical reagents typically used in synthetic organic chemistry. researchgate.netnih.gov

The construction of these recombinant systems involves incorporating the flA gene into an expression vector, which is then introduced into the host organism. When cultured in a medium supplemented with fluoride salts, the recombinant host expresses the fluorinase enzyme, which then converts endogenous or supplemented SAM into 5'-FDA. This foundational step is central to creating more complex, multi-enzyme pathways for the production of diverse organofluorine compounds. dtu.dkrsc.org

Table 1: Key Components in Recombinant Biohalogenation Systems

| Component | Organism/Source | Role in System |

|---|---|---|

| Fluorinase (FlA) | Streptomyces cattleya | Catalyzes the formation of 5'-FDA from SAM and F⁻. |

| Host Organism | Escherichia coli | Serves as a chassis for expressing the recombinant fluorinase enzyme. |

| Host Organism | Pseudomonas putida | A robust alternative host for implementing metabolic engineering for biofluorination. dtu.dk |

| Substrate | S-adenosyl-L-methionine (SAM) | The adenosyl group donor for the fluorination reaction. |

Production of Non-Natural Organofluorine Building Blocks and Intermediates

The 5'-FDA produced within these recombinant systems is a critical intermediate for the biosynthesis of other valuable organofluorine molecules. nih.govresearchgate.net By engineering multi-step enzymatic pathways in the host organism, 5'-FDA can be converted into a variety of non-natural building blocks. This modular approach allows for the synthesis of complex fluorinated products through a biological assembly line. dtu.dkrsc.org

A common strategy involves the co-expression of the fluorinase enzyme with a purine nucleoside phosphorylase (PNP). The PNP enzyme catalyzes the phosphorolytic cleavage of 5'-FDA, breaking the glycosidic bond to release adenine and produce 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP). researchgate.net FDRP is a versatile intermediate that can be further metabolized by other enzymes introduced into the system.

For instance, the subsequent action of an isomerase and an aldolase (B8822740) can convert FDRP into fluoroacetaldehyde (B75747), which can then be oxidized to form fluoroacetate (FAc), a key synthon for more complex fluorinated natural products. dtu.dk This engineered pathway effectively transforms a simple inorganic fluoride ion into a functionalized organic building block. Through the selection and combination of various enzymes, these recombinant systems can be tailored to produce a range of fluorinated metabolites for pharmaceutical and agrochemical research. nih.govdtu.dk

Advanced Analytical Methodologies for this compound Detection and Quantification in Research Samples

Application of Chromatographic Techniques (HPLC, LC-MS)

Accurate detection and quantification of 5'-FDA in complex biological matrices, such as cell lysates or culture media, are essential for monitoring the efficiency of recombinant systems and studying its metabolic fate. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.

HPLC methods for nucleoside analysis typically utilize reversed-phase or mixed-mode columns for separation. sielc.com For 5'-FDA, separation can be achieved using a simple mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier like acetonitrile. sielc.com Detection is often performed using a UV detector set to approximately 260 nm, the characteristic absorbance maximum of the adenine chromophore. sielc.com

For enhanced sensitivity and specificity, HPLC is coupled with mass spectrometry (LC-MS or LC-MS/MS). nih.govmdpi.com This technique allows for the selective detection of 5'-FDA based on its specific mass-to-charge ratio (m/z). Using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of 5'-FDA) is selected and fragmented, and a characteristic product ion is monitored. This approach provides excellent selectivity and allows for quantification down to femtomole levels, even in the presence of interfering compounds from a complex biological sample. nih.govmdpi.com

Table 2: Exemplar Parameters for LC-MS based Detection of Adenosine (B11128) Analogs

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chromatography | Column Type | Reversed-phase (e.g., C18) or Mixed-mode (e.g., Newcrom AH) sielc.com |

| Mobile Phase A | Water with buffer (e.g., 0.1 M Ammonium Acetate, pH 9.5) nih.gov | |

| Mobile Phase B | Acetonitrile with modifier (e.g., 0.1% Ammonium Hydroxide) nih.gov | |

| Flow Rate | 0.3 - 1.0 mL/min sielc.comnih.gov | |

| Detection | UV at 260 nm sielc.com | |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification mdpi.com | |

| Precursor Ion (M+H)⁺ | m/z corresponding to protonated 5'-FDA |

Spectroscopic Characterization Methods (NMR, Mass Spectrometry) for Structural Elucidation

Unambiguous identification and structural confirmation of 5'-FDA produced via enzymatic or chemical synthesis rely on powerful spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. taylorandfrancis.com

High-resolution mass spectrometry (HRMS), often using an electrospray ionization (ESI) source, is used to determine the precise molecular weight of the compound, confirming its elemental composition. nih.gov The observed mass should match the calculated theoretical mass for the chemical formula of 5'-FDA (C₁₀H₁₂FN₅O₃). Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecule is fragmented and the resulting pattern is analyzed. A characteristic fragmentation would be the loss of the fluorinated ribose moiety, yielding a fragment corresponding to the protonated adenine base.

NMR spectroscopy provides the most definitive structural elucidation. hyphadiscovery.comescholarship.org

¹H NMR spectra show distinct signals for each proton in the molecule, including those on the adenine base and the ribose sugar. The key indicator for the 5'-fluoro substitution is the splitting of the signals for the protons at the 5'-position (H-5'a and H-5'b) into a doublet of doublets due to coupling with both the adjacent proton (H-4') and the fluorine atom.

¹⁹F NMR provides a direct method to confirm the presence of the fluorine atom. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine nucleus.

¹³C NMR and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) can be used to assign all proton and carbon signals and definitively confirm the connectivity of the atoms within the molecule, solidifying the structural assignment of 5'-FDA. hyphadiscovery.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 5'-FDA |

| S-adenosyl-L-methionine | SAM |

| 5-fluoro-5-deoxy-D-ribose-1-phosphate | FDRP |

| Fluoroacetate | FAc |

| Adenosine | |

| Deoxyadenosine | |

| S-adenosyl-L-homocysteine | SAH |

| Sinefungin | |

| 4-fluorothreonine | |

| O-methylguanosine | |

| 3-methyladenine | |

| 1-methylguanine | |

| N⁶-methyl-2′-deoxyadenosine | |

| 7-methylguanine | |

| 1-methyladenosine | |

| 7-methylguanosine | |

| Tubercidin | |

| Acetonitrile | MeCN, ACN |

Structural Biochemical Relationships and Analog Design Principles

Impact of Fluorine Substitution on Adenosine (B11128) Nucleoside Conformation and Dynamics

The electronegativity of the fluorine atom is a key determinant of these conformational changes. oup.com It alters the electron distribution within the sugar ring, which in turn affects the puckering of the furanose ring. glenresearch.com The ribose ring in nucleosides is not planar but exists in a dynamic equilibrium between two major conformations: the C2'-endo (South) and C3'-endo (North) puckers. rsc.org The substitution of fluorine at various positions on the pentose (B10789219) ring has been shown to influence this equilibrium. nih.gov For instance, a 2'-fluoro substitution strongly favors the C3'-endo conformation. glenresearch.com While the specific impact of a 5'-fluoro substitution on the pucker is more nuanced, it contributes to a conformational rigidity that is a recognized feature of fluorinated nucleosides. acs.org

The presence of fluorine can also influence the rotation around the glycosidic bond (χ), which defines the relative orientation of the nucleobase and the sugar moiety. This rotation is crucial for the recognition of the nucleoside by enzymes and its incorporation into nucleic acids. The altered electronic environment of the sugar due to the 5'-fluoro substitution can affect the energetic landscape of this rotation, favoring certain conformations over others.

Furthermore, the replacement of the 5'-hydroxyl group with fluorine eliminates a potential hydrogen bond donor, while introducing a weak hydrogen bond acceptor. oup.com This modification alters the molecule's interaction with its solvent environment and with the active sites of enzymes. The increased lipophilicity and metabolic stability conferred by the C-F bond are also significant consequences of this substitution. nih.govresearchgate.net

Structure-Activity Relationships of 5'-Fluoro-5'-deoxyadenosine Analogs in Enzymatic Reactions

The biological activity of this compound (5'-FDA) and its analogs is intrinsically linked to their three-dimensional structure and how it is recognized by various enzymes. Understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective inhibitors or probes for biochemical pathways.

Influence of Sugar Moiety Modifications on Enzyme Recognition

Modifications to the sugar portion of 5'-FDA analogs have a profound impact on their interaction with enzymes. researchgate.netdiva-portal.org The sugar moiety is critical for proper positioning within the enzyme's active site, and even subtle changes can drastically alter binding affinity and catalytic processing.

The presence and configuration of hydroxyl groups on the ribose ring are particularly important. For instance, the fluorinase enzyme from Streptomyces cattleya, which synthesizes 5'-FDA, can tolerate the absence of the 2'-hydroxyl group, as it accepts 2'-deoxyadenosine (B1664071) as a substrate. rcsb.orgpdbj.org This suggests that while the 2'-OH is not essential for binding to this specific enzyme, its absence or modification in other analogs could significantly affect their recognition by different enzymes. Structural studies have shown that the enzyme's active site can reorganize its hydrogen bonding network to accommodate substrates lacking the 2'-hydroxyl. rcsb.orgpdbj.org

The stereochemistry of substitutions on the sugar ring is also a critical factor. For example, the introduction of a fluorine atom at the 2'-position can lead to different stereoisomers ('up' or arabino, and 'down' or ribo), which are treated very differently by enzymes. scielo.brscielo.br Analogs with the arabino configuration are often resistant to phosphorolysis and are poor substrates for certain kinases. scielo.brscielo.br This highlights the high stereoselectivity of enzymes and the importance of precise stereochemical control in analog design.

Furthermore, the conformation of the sugar pucker, which is influenced by substitutions as discussed in section 6.1, plays a vital role in enzyme recognition. nih.gov Some enzymes may preferentially bind nucleosides in a specific sugar conformation (North or South). Therefore, modifications that lock the sugar into a particular pucker can enhance or diminish the analog's activity with a given enzyme.

| Modification | Enzyme(s) Affected | Impact on Recognition/Activity | Reference(s) |

| 2'-Deoxy | Fluorinase (S. cattleya) | Tolerated, enzyme reorganizes H-bonding | rcsb.org, pdbj.org |

| 2'-Fluoro (arabino) | Nuclear thymidine (B127349) kinase | Poor substrate | scielo.br, scielo.br |

| 2'-Fluoro (ribo) | Not specified | Can alter susceptibility to enzymatic cleavage | nih.gov |

| 4'-Ethynyl/Cyano | HIV Reverse Transcriptase | Stabilizes North conformation, correlates with incorporation efficiency | asm.org |

Effects of Base Modifications on Biochemical Pathways

Introducing substituents on the purine (B94841) ring can dramatically affect how the analog is recognized. For example, adding a fluorine atom at the 2-position of the adenine (B156593) base in certain nucleoside analogs has been shown to decrease their susceptibility to deamination by adenosine deaminase (ADA). asm.org This is attributed to the electron-withdrawing effect of the fluorine, which lowers the pKa of the N1 position on the adenine ring, a key site for the deamination reaction. asm.org

Furthermore, the nature of the base itself is a primary determinant of which enzymatic pathways the analog will enter. For instance, purine nucleoside phosphorylase (PNP) is involved in the phosphorolytic cleavage of the adenine base from 5'-FDA. wikipedia.org Modifying the adenine or replacing it with another purine or a pyrimidine (B1678525) would divert the analog to different metabolic routes, potentially engaging different sets of enzymes and leading to distinct biological outcomes. One-pot enzymatic cascades have been developed to couple the fluorinase enzyme with nucleoside phosphorylases to generate various 5'-deoxy-5'-fluoronucleosides from different bases, highlighting the modularity of these pathways. researchgate.net

The combination of base and sugar modifications can lead to synergistic or antagonistic effects on biological activity. For example, in the context of anti-HIV drug design, a 2-fluoro substitution on the adenine base of a 4'-ethynyl-2'-deoxyadenosine (B10752535) analog significantly enhanced its antiviral activity. asm.org This demonstrates the interplay between base and sugar modifications in optimizing the interaction with target enzymes like HIV reverse transcriptase.

| Base Modification | Affected Pathway/Enzyme | Biochemical Effect | Reference(s) |

| 2-Fluoro substitution | Adenosine Deaminase (ADA) | Decreased susceptibility to deamination | asm.org |

| Replacement of Adenine | Purine Nucleoside Phosphorylase (PNP) / Other phosphorylases | Alters metabolic fate, generates different fluorinated nucleosides | researchgate.net, wikipedia.org |

| N6-Benzoyl | Not specified | Used as a protecting group in synthesis | mdpi.com |

Computational Modeling and Simulation in Rational Analog Design

Computational modeling and simulation have become indispensable tools in the rational design of 5'-FDA analogs and other modified nucleosides. These methods provide insights into the structural and dynamic properties of the molecules and their interactions with target enzymes, guiding the synthesis of compounds with desired biochemical profiles.

Molecular docking studies are frequently employed to predict the binding modes of 5'-FDA analogs within the active sites of enzymes. By simulating the interaction between the ligand (the nucleoside analog) and the receptor (the enzyme), researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information is crucial for understanding the basis of substrate specificity and for designing modifications that could enhance binding. For example, docking studies have been used to understand the substrate selectivity of thymidylate kinases, which can phosphorylate certain nucleoside analogs. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) simulations can provide a more detailed understanding of the enzymatic reaction mechanism. These hybrid methods treat the reactive part of the system (e.g., the active site and the substrate) with high-level quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics. This approach allows for the study of bond-breaking and bond-forming processes, providing insights into the catalytic mechanism that are not accessible through classical simulations alone.

Molecular dynamics (MD) simulations are used to explore the conformational landscape of both the nucleoside analog and the enzyme-ligand complex over time. These simulations can reveal how fluorine substitution affects the flexibility of the nucleoside and how the analog influences the dynamics of the enzyme. For instance, MD simulations can help to understand how a 4'-ethynyl group stabilizes the north sugar ring conformation in certain anti-HIV nucleoside analogs. asm.org